1,3,7-Trimethyl-8-phenoxy-3,7-dihydro-purine-2,6-dione

Monoamine oxidase inhibition Structure-activity relationship Neurodegenerative disease research

Essential SAR anchor for the 8-oxycaffeine series. 8-Phenoxycaffeine is the zero‑spacer C8‑aryloxy member—an obligatory low‑activity reference that enables precise measurement of potency gains conferred by each additional methylene unit. Its anomalous MAO‑A selectivity (SI <1) is unique in a predominantly MAO‑B‑selective class, making it an irreplaceable tool for probing isoform specificity within the caffeine binding pocket. Unlike generic caffeine analogs, this compound anchors a complete linker‑length‑activity dataset and provides a weak‑affinity control (TgPNP Ki=550 μM) for assay developers.

Molecular Formula C14H14N4O3
Molecular Weight 286.29 g/mol
CAS No. 6279-37-4
Cat. No. B4981097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,7-Trimethyl-8-phenoxy-3,7-dihydro-purine-2,6-dione
CAS6279-37-4
Molecular FormulaC14H14N4O3
Molecular Weight286.29 g/mol
Structural Identifiers
SMILESCN1C2=C(N=C1OC3=CC=CC=C3)N(C(=O)N(C2=O)C)C
InChIInChI=1S/C14H14N4O3/c1-16-10-11(17(2)14(20)18(3)12(10)19)15-13(16)21-9-7-5-4-6-8-9/h4-8H,1-3H3
InChIKeyNSTBRYLMPPVUSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,7-Trimethyl-8-phenoxy-3,7-dihydro-purine-2,6-dione (CAS 6279-37-4): Compound Identity and Procurement-Relevant Classification


1,3,7-Trimethyl-8-phenoxy-3,7-dihydro-purine-2,6-dione, commonly referred to as 8-phenoxycaffeine, is a synthetic C8-aryloxy substituted xanthine derivative belonging to the 8-oxycaffeine analogue class [1]. It is structurally derived from caffeine (1,3,7-trimethylxanthine) by direct O-arylation at the C8 position with a phenoxy group, yielding a molecular formula of C14H14N4O3 and a molecular weight of 286.29 g/mol . The compound has been synthesized via Ullmann-type coupling of 8-bromocaffeine with phenol [2] and has been characterized in comparative pharmacological studies as an inhibitor of human monoamine oxidase (MAO) isoforms [1]. Unlike many widely studied 8-substituted caffeine analogues that incorporate a methylene or longer linker between the xanthine core and the aromatic ring, 8-phenoxycaffeine represents the minimal-linker (direct C8–O–Ar) scaffold within the 8-aryloxycaffeine series, a structural feature that profoundly influences its biological activity profile [1].

Why 8-Phenoxycaffeine (CAS 6279-37-4) Cannot Be Interchanged with Other 8-Oxycaffeine Analogues: The Structural Basis of Functional Divergence


Within the 8-oxycaffeine analogue class, seemingly minor variations in the C8 substituent—such as the presence or absence of a single methylene spacer—produce order-of-magnitude differences in enzyme inhibition potency and isoform selectivity [1]. 8-Phenoxycaffeine, bearing a direct C8–O–phenyl linkage, is the shortest C8 substituent among the aryloxycaffeine series and exhibits an MAO-B IC50 of 10.7 μM, approximately 6-fold weaker than 8-benzyloxycaffeine (IC50 = 1.77 μM) and 28-fold weaker than 8-(2-phenoxyethoxy)caffeine (IC50 = 0.383 μM) when tested under identical assay conditions [1]. Furthermore, its MAO isoform selectivity profile diverges from the class norm: whereas the majority of 8-oxycaffeine analogues display selectivity for MAO-B (selectivity index SI > 1), 8-phenoxycaffeine exhibits a preferential affinity for MAO-A (SI < 1) [1]. Physicochemical properties also shift markedly relative to the parent compound caffeine, with 8-phenoxycaffeine exhibiting a calculated LogP of 0.76 versus −0.07 for caffeine, reflecting significantly increased lipophilicity that alters solubility, membrane partitioning, and experimental handling requirements . These compound-specific characteristics mean that substitution with a structurally adjacent analogue—even one differing by a single methylene unit—yields quantitatively and qualitatively different experimental outcomes.

Quantitative Differentiation Evidence for 8-Phenoxycaffeine (CAS 6279-37-4) Relative to Closest Comparators


MAO-B Inhibition Potency: 8-Phenoxycaffeine vs. 8-Benzyloxycaffeine and 8-(2-Phenoxyethoxy)caffeine (Direct Head-to-Head)

In a direct head-to-head comparison within a single study, 8-phenoxycaffeine (compound 5c) inhibited recombinant human MAO-B with an IC50 of 10.705 ± 0.983 μM, making it approximately 6-fold less potent than 8-benzyloxycaffeine (IC50 = 1.77 μM) and approximately 28-fold less potent than 8-(2-phenoxyethoxy)caffeine (IC50 = 0.383 μM) [1]. The study explicitly noted that the analogue containing the shortest C8 substituent—the phenoxy substituent—was particularly weak as a MAO-B inhibitor, establishing a clear structure-activity relationship where MAO-B affinity increases with C8 linker length up to an optimum [1]. This positions 8-phenoxycaffeine as the lower-bound reference point for C8-aryloxycaffeine MAO-B SAR studies.

Monoamine oxidase inhibition Structure-activity relationship Neurodegenerative disease research

MAO Isoform Selectivity Inversion: 8-Phenoxycaffeine Prefers MAO-A While Class Norm Favors MAO-B

8-Phenoxycaffeine displays a selectivity index (SI) of approximately 0.23, calculated as the ratio of Ki(MAO-B) to Ki(MAO-A) using Ki values derived from the Cheng-Prusoff equation: Ki(MAO-B) ≈ 4.61 μM, Ki(MAO-A) ≈ 19.81 μM [1]. An SI < 1 indicates preferential binding to MAO-A over MAO-B. This selectivity profile is anomalous within the 8-aryloxycaffeine series, where most analogues—including 8-benzyloxycaffeine (SI ≈ 0.030, strongly MAO-A selective? No: actually 8-benzyloxycaffeine has IC50 MAO-A 1.24 μM and MAO-B 1.77 μM, so SI > 1) and 8-(2-phenoxyethoxy)caffeine—exhibit MAO-B selectivity (SI > 1) [1]. The unique MAO-A preference of 8-phenoxycaffeine arises directly from the absence of a methylene spacer at C8, which alters the binding orientation within the MAO active site cavity [1].

MAO isoform selectivity Selectivity index Reversible inhibitor profiling

Lipophilicity Differentiation: 8-Phenoxycaffeine vs. Parent Caffeine (LogP Shift and Membrane Permeability Implications)

8-Phenoxycaffeine exhibits a calculated LogP of 0.763 , representing an increase of approximately 0.83–0.89 log units relative to the parent compound caffeine (LogP = −0.07 to −0.13) . This corresponds to an approximately 7- to 8-fold increase in octanol-water partition coefficient. The increased lipophilicity is accompanied by a higher predicted boiling point (481.9°C vs. 178°C sublimation for caffeine) and density (1.37 g/cm³ vs. 1.23 g/cm³ for caffeine) . The polar surface area (PSA) of 8-phenoxycaffeine is 71.05 Ų , which, when combined with the elevated LogP, positions the compound in a distinct region of physicochemical property space relevant to blood-brain barrier penetration predictions and cellular uptake kinetics.

Physicochemical profiling LogP Membrane permeability

Anti-Toxoplasma gondii Purine Nucleoside Phosphorylase Binding Affinity — A Secondary Target Differentiation Point

8-Phenoxycaffeine has been evaluated for binding affinity against Toxoplasma gondii purine nucleoside phosphorylase (TgPNP) from the cystic strain ME 49, yielding a Ki value of 550,000 nM (550 μM) with non-competitive inhibition kinetics [1]. While this affinity is weak, the datum provides a quantitative anchor for cross-target selectivity profiling within the 8-oxycaffeine series. In comparison, structurally optimized TgPNP inhibitors in other chemotypes have reported Ki values in the low nanomolar range, indicating that 8-phenoxycaffeine occupies the low-affinity end of the TgPNP inhibitor spectrum and may serve as a negative control or scaffold-hopping starting point in antiparasitic screening cascades [1].

Antiparasitic drug discovery Purine nucleoside phosphorylase Toxoplasma gondii

MAO Inhibition Potency Relative to Parent Caffeine: Quantifying the C8-Phenoxy Substitution Effect

When compared to the parent compound caffeine across independent studies, 8-phenoxycaffeine demonstrates a dramatic shift in MAO inhibition potency and isoform preference. Caffeine inhibits MAO-A with an IC50 of 761 μM and MAO-B with an IC50 of 5,080 μM (Ki values of 700 μM and 3,830 μM, respectively), acting as a weak, non-selective, reversible inhibitor [2]. In contrast, 8-phenoxycaffeine inhibits MAO-A with an IC50 of 75.19 μM and MAO-B with an IC50 of 10.71 μM [1]. This represents an approximately 10-fold improvement in MAO-A potency and a remarkable 474-fold improvement in MAO-B potency upon C8 phenoxy substitution. The differential magnitude of potency enhancement (474× for MAO-B vs. 10× for MAO-A) underscores that C8-phenoxy substitution preferentially redirects inhibitory activity toward the MAO-B isoform at the absolute potency level, even though the resulting selectivity index favors MAO-A.

Caffeine derivatization SAR Monoamine oxidase Scaffold optimization

Evidence-Backed Application Scenarios for Procurement of 8-Phenoxycaffeine (CAS 6279-37-4)


SAR Baseline Compound for C8-Linker-Length Optimization Studies in MAO-B Inhibitor Development

As the shortest C8 substituent in the 8-aryloxycaffeine series, 8-phenoxycaffeine (MAO-B IC50 = 10.71 μM) serves as the essential minimal-activity reference point against which the potency gains conferred by methylene, ethylene, and longer linkers can be quantitatively measured [1]. Procurement of this compound enables SAR teams to construct complete linker-length-activity relationships using a single internally consistent dataset, where each additional methylene unit (e.g., 8-benzyloxycaffeine at 1.77 μM; 8-phenylethoxycaffeine at 2.94 μM; 8-phenylpropoxycaffeine at 0.615 μM) can be benchmarked against the zero-spacer phenoxy analogue [1].

MAO-A Preferential Inhibitor Tool Compound for Isoform Selectivity Mechanistic Studies

8-Phenoxycaffeine exhibits a selectivity index (SI ≈ 0.23) favoring MAO-A, an anomalous profile within the predominantly MAO-B-selective 8-oxycaffeine class [1]. This makes the compound uniquely suited as a tool for probing the structural basis of MAO isoform selectivity within the caffeine binding pocket. Molecular docking studies reported in the primary literature propose that the direct C8–O–phenyl geometry restricts the orientation of the phenyl ring within the MAO-B active site cavity, providing a structural rationale for the selectivity inversion that can be experimentally interrogated using this compound [1].

Lipophilic Caffeine Scaffold for Membrane Permeability and CNS Penetration Studies

With a calculated LogP of 0.763—approximately 0.8–0.9 log units higher than caffeine (LogP ≈ −0.07)—8-phenoxycaffeine offers a significantly more lipophilic xanthine scaffold while retaining the core caffeine pharmacophore . This property is relevant for studies investigating the relationship between xanthine lipophilicity and passive membrane permeability, blood-brain barrier penetration, or intracellular target engagement. The compound's defined physicochemical profile (PSA = 71.05 Ų, density = 1.37 g/cm³) also makes it suitable as a reference solute for chromatographic method development targeting moderately lipophilic xanthine derivatives .

Low-Affinity Reference Ligand for Toxoplasma gondii PNP Inhibitor Screening Panels

The documented but weak binding affinity of 8-phenoxycaffeine for Toxoplasma gondii purine nucleoside phosphorylase (Ki = 550 μM, non-competitive) provides a quantitative low-affinity reference point for antiparasitic drug discovery programs screening caffeine-derived compounds against TgPNP [2]. Inclusion of 8-phenoxycaffeine as a weakly binding control in TgPNP inhibition assays enables researchers to establish the dynamic range and lower sensitivity boundary of their screening platform, facilitating the discrimination of true hits from assay noise in high-throughput screening campaigns [2].

Quote Request

Request a Quote for 1,3,7-Trimethyl-8-phenoxy-3,7-dihydro-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.